molecular formula C12H12N2O4S2 B12117053 1H-Pyrazole-5-carboxylic acid, 1-(tetrahydro-1,1-dioxido-3-thienyl)-3-(2-thienyl)- CAS No. 1020703-54-1

1H-Pyrazole-5-carboxylic acid, 1-(tetrahydro-1,1-dioxido-3-thienyl)-3-(2-thienyl)-

Cat. No.: B12117053
CAS No.: 1020703-54-1
M. Wt: 312.4 g/mol
InChI Key: OSJRHIGQIRKHNQ-UHFFFAOYSA-N
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Description

1H-Pyrazole-5-carboxylic acid, 1-(tetrahydro-1,1-dioxido-3-thienyl)-3-(2-thienyl)- is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-5-carboxylic acid, 1-(tetrahydro-1,1-dioxido-3-thienyl)-3-(2-thienyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.

    Functional Group Introduction: Addition of carboxylic acid and thienyl groups through various organic reactions such as Friedel-Crafts acylation or nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:

    Catalysis: Use of catalysts to increase reaction efficiency and yield.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-5-carboxylic acid, 1-(tetrahydro-1,1-dioxido-3-thienyl)-3-(2-thienyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Exploration as a potential pharmaceutical agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-5-carboxylic acid: A simpler analog without the thienyl groups.

    3-(2-Thienyl)-1H-pyrazole: Lacks the carboxylic acid group.

    1-(Tetrahydro-1,1-dioxido-3-thienyl)-pyrazole: Missing one of the thienyl groups.

Properties

CAS No.

1020703-54-1

Molecular Formula

C12H12N2O4S2

Molecular Weight

312.4 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-thiophen-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O4S2/c15-12(16)10-6-9(11-2-1-4-19-11)13-14(10)8-3-5-20(17,18)7-8/h1-2,4,6,8H,3,5,7H2,(H,15,16)

InChI Key

OSJRHIGQIRKHNQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CS3)C(=O)O

Origin of Product

United States

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